(E)-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide
Description
Propriétés
IUPAC Name |
(E)-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO4S/c16-15(17)21-13-7-6-12(10-14(13)22-15)18-23(19,20)9-8-11-4-2-1-3-5-11/h1-10,18H/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTPAYIZOZVFFG-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC3=C(C=C2)OC(O3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC3=C(C=C2)OC(O3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of EN300-26590037 are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
EN300-26590037 acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the activation of downstream signaling pathways that mediate various cellular responses.
Biochemical Pathways
The inhibition of PDE3 and PDE4 by EN300-26590037 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in cell function. For instance, PKA activation can lead to relaxation of smooth muscle cells, resulting in bronchodilation.
Result of Action
The dual inhibition of PDE3 and PDE4 by EN300-26590037 leads to both bronchodilator and non-steroidal anti-inflammatory effects . This makes it a potentially effective treatment for conditions like chronic obstructive pulmonary disease (COPD), where both bronchodilation and inflammation reduction are beneficial.
Activité Biologique
(E)-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C26H25F3N2O6
- Molecular Weight : 518.4817 g/mol
- SMILES Notation : CC1(C)C(O)OC(CO)CN2C1=CC3=C2C=C(F)C(NC(=O)C4(CC4)C5=CC6=C(OC(F)(F)O6)C=C5)=C3...
Biological Activity
The biological activity of (E)-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide can be categorized into various pharmacological effects:
1. Antimicrobial Activity
Research indicates that compounds containing the benzodioxole moiety exhibit promising antimicrobial properties. A study highlighted that derivatives of 1,3-benzodioxole showed significant larvicidal activity against Aedes aegypti, a vector for several viral diseases. The compound's structure was crucial in enhancing its effectiveness against these pests, suggesting potential applications in vector control strategies .
2. Anticancer Potential
The sulfonamide group in the compound has been associated with anticancer activities. Studies have shown that sulfonamide derivatives can inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation. The specific mechanism often involves the inhibition of carbonic anhydrase enzymes, which play a role in maintaining pH balance in tumors .
3. Enzyme Inhibition
Several studies have reported that compounds similar to (E)-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide can act as enzyme inhibitors. For instance, they may inhibit matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and are implicated in cancer metastasis .
Case Study 1: Larvicidal Activity Against Aedes aegypti
A recent study synthesized various benzodioxole derivatives and evaluated their larvicidal activity against Aedes aegypti. Among these compounds, one derivative demonstrated an LC50 value of 28.9 μM, indicating significant effectiveness compared to traditional insecticides .
Case Study 2: Anticancer Activity
In another investigation into anticancer properties, a sulfonamide derivative was tested for its ability to inhibit tumor growth in vitro and in vivo. Results indicated that treatment with this derivative resulted in reduced tumor size and improved survival rates in animal models .
Comparaison Avec Des Composés Similaires
Structural and Functional Overview
The table below highlights key differences between the target compound and similar CFTR modulators:
Mechanistic and Pharmacological Insights
- Sulfonamide vs. Carboxamide: The sulfonamide group in the target compound may enhance hydrogen-bonding interactions with CFTR compared to carboxamide-based correctors like Tezacaftor.
- Benzodioxol Substituent : The 2,2-difluoro-1,3-benzodioxol group is shared with Tezacaftor and VX-661, suggesting a role in binding to CFTR’s nucleotide-binding domain (NBD1) to correct misfolding . However, the absence of additional functional groups (e.g., Tezacaftor’s indole or ABBV/GLPG-2222’s chromene) may limit its efficacy in multi-mechanism correction .
- Stereochemical Configuration: The (E)-styrenesulfonamide configuration could influence membrane permeability and target engagement, analogous to the stereospecificity observed in Ivacaftor’s quinoline core .
Efficacy and Limitations
- Tezacaftor (TZ) : Demonstrates moderate CFTR correction in F508del mutants but requires co-administration with Ivacaftor for synergistic effects .
- ABBV/GLPG-2222: Exhibits superior potency (low-nanomolar EC₅₀) due to its dual chromene and benzoic acid motifs, enabling multi-domain stabilization of CFTR .
- Target Compound : The lack of a carboxylic acid or hydroxyl group (as in ABBV/GLPG-2222 or Ivacaftor) may reduce its ability to stabilize open-channel conformations, limiting its utility as a standalone therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
